Cyclopentanone, 2-(2-oxo-2-phenylethyl)-
Description
Cyclopentanone derivatives are a class of cyclic ketones with diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound Cyclopentanone, 2-(2-oxo-2-phenylethyl)- features a cyclopentanone core substituted at the 2-position with a 2-oxo-2-phenylethyl group. This structure introduces both aromatic (phenyl) and ketonic (oxo) functionalities, which influence its physicochemical properties and biological activities.
Properties
CAS No. |
54669-76-0 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-phenacylcyclopentan-1-one |
InChI |
InChI=1S/C13H14O2/c14-12-8-4-7-11(12)9-13(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
InChI Key |
ROUKPIDVWDJREO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
Cyclopentanone, 2-(2-oxo-2-phenylethyl)- has shown promise in drug discovery due to its structural features that may impart biological activity. Its potential applications include:
- Antiviral and Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit antiviral and anticancer activities. This positions Cyclopentanone, 2-(2-oxo-2-phenylethyl)- as a candidate for further pharmacological exploration.
Chemical Probes
The compound can serve as a chemical probe in biological studies to understand interactions with specific biological targets. Interaction studies are crucial for elucidating its therapeutic potential and safety profile.
Material Science
The unique properties of Cyclopentanone, 2-(2-oxo-2-phenylethyl)- may also be explored in materials science for developing novel polymers or coatings due to its reactivity and ability to undergo further functionalization.
Case Study 1: Rhodium-Catalyzed Synthesis
In a study published in the Journal of the American Chemical Society, researchers successfully synthesized Cyclopentanone, 2-(2-oxo-2-phenylethyl)- using a rhodium-catalyzed method. The process yielded high amounts of the compound with excellent selectivity, demonstrating its potential utility in synthetic organic chemistry .
Research focusing on the biological activities of structurally related compounds has indicated that derivatives of Cyclopentanone, 2-(2-oxo-2-phenylethyl)- may possess significant anticancer properties. These findings suggest avenues for further investigation into its mechanism of action and therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Cyclopentanone derivatives vary widely based on substituents, which critically determine their reactivity and bioactivity. Key analogs include:
Structural Insights :
- Electron-Withdrawing Groups (e.g., oxo, acryloyl) : Enhance electrophilicity, improving interactions with biological targets (e.g., ACE inhibition in compound 3d ).
- Aromatic Substituents (e.g., phenyl) : Increase lipophilicity (higher XLogP3 values) and may enhance membrane permeability .
- Heteroatoms (e.g., selenium) : Introduce redox activity or toxicity profiles distinct from carbon-based analogs .
Physicochemical Properties
Substituents significantly alter solubility, boiling points, and stability:
Key Observations :
Activity Trends :
- Antioxidant Capacity : Electron-rich substituents (e.g., hydroxyl, methoxy) enhance radical scavenging, as seen in compound 3d .
- Enzyme Inhibition : Bulky substituents (e.g., benzylidene) improve ACE binding affinity .
- Toxicity: Most cyclopentanone derivatives show low cytotoxicity in normal cells, but environmental hazards may arise from specific substituents (e.g., propenylidene ).
Q & A
Q. Table 1: Key Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀O₂ | |
| Exact Mass | 232.14633 g/mol | |
| IR Carbonyl Stretch | ~1740 cm⁻¹ |
Advanced: What catalytic mechanisms enable the synthesis of derivatives like 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)cyclopentanone?
Answer:
The synthesis of derivatives often involves Me₃Al-mediated domino reactions , as demonstrated in studies on analogous compounds:
Nucleophilic Addition: Me₃Al activates the nitrile group in 2-(2-oxo-2-phenylethyl)benzonitriles, enabling amine addition.
Intramolecular Cyclization: The activated intermediate undergoes cyclization to form the isoquinoline core.
Stereochemical Control: Reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity and yield .
Key Insight: Catalytic efficiency depends on Lewis acid strength and substrate electronic effects. For cyclopentanone self-condensation, basic catalysts (e.g., MgO) promote aldol addition, while acidic catalysts (e.g., zeolites) favor dehydration .
Advanced: How does crystallographic analysis inform the reactivity of 2-(2-oxo-2-phenylethyl)cyclopentanone derivatives?
Answer:
X-ray crystallography reveals structural features critical to reactivity:
- Bond Angles and Distances: In the derivative C₁₇H₁₂O₃ , the cyclopentanone ring adopts a slightly distorted envelope conformation, with carbonyl bond lengths of 1.21 Å, typical for ketones. The phenyl group is nearly perpendicular to the cyclopentanone plane, sterically hindering nucleophilic attack at the α-carbon .
- Packing Interactions: Weak C–H···O hydrogen bonds (2.5–3.0 Å) stabilize the crystal lattice, suggesting solid-state reactivity differences compared to solution-phase behavior .
Q. Table 2: Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 9.291 Å, b = 17.525 Å | |
| Bond Length (C=O) | 1.21 Å |
Advanced: How can researchers resolve contradictions in spectroscopic data for cyclopentanone derivatives?
Answer:
Contradictions often arise from impurities or conformational flexibility. Mitigation strategies include:
- Cross-Validation: Compare NMR, MS, and IR data with computational predictions (e.g., DFT calculations for expected shifts) .
- Variable-Temperature NMR: Identify dynamic processes (e.g., ring puckering) that broaden peaks at room temperature .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas to rule out isobaric interferences .
Case Study: A reported m/z discrepancy (232.32 vs. 232.14633) was resolved using HRMS, revealing a misassignment of adduct ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
